1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a chloromethyl group, an isopropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or paraformaldehyde and hydrochloric acid.
Isopropylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-(methyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole: Lacks the chloromethyl group, which may reduce its potential for further functionalization.
1-(chloromethyl)-5-isopropyl-3-(phenyl)-1H-pyrazole: Contains a phenyl ring instead of a thiophene ring, which may alter its electronic properties and reactivity.
Uniqueness
1-(chloromethyl)-5-isopropyl-3-(thiophen-2-yl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific electronic and steric properties
Properties
IUPAC Name |
1-(chloromethyl)-5-propan-2-yl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-8(2)10-6-9(13-14(10)7-12)11-4-3-5-15-11/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZMVQQMHSHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1CCl)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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